molecular formula C9H10FN B14773127 rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine

rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine

Cat. No.: B14773127
M. Wt: 151.18 g/mol
InChI Key: UJTQURLMCYMANH-GKAPJAKFSA-N
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Description

rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is a fluorinated analog of tranylcypromine, serving as a key scaffold in medicinal chemistry and biochemical research. This compound is a chiral cyclopropylamine with a molecular weight of 151.18 g/mol and a molecular formula of C9H10FN . Its core structure is recognized as a privileged scaffold, enabling interactions with a diverse target landscape . A primary research application of this compound is as an inhibitor of monoamine oxidase (MAO) enzymes. Studies on fluorinated phenylcyclopropylamines have shown that the introduction of a fluorine atom can dramatically alter the selectivity profile compared to the parent compound, shifting potency towards MAO A inhibition . This makes it a valuable tool for studying the structure-activity relationships and stereoselectivity of MAO inhibition . Beyond amine oxidases, cyclopropylamines like this one are foundational structures for developing potent and selective inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target of significant interest in oncology . Several tranlycypromine-based LSD1 inhibitors have advanced into clinical-stage development, highlighting the therapeutic potential of this chemical class . The compound is supplied For Research Use Only and is strictly intended for laboratory research applications.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

(2S)-2-fluoro-2-phenylcyclopropan-1-amine

InChI

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2/t8?,9-/m0/s1

InChI Key

UJTQURLMCYMANH-GKAPJAKFSA-N

Isomeric SMILES

C1C([C@]1(C2=CC=CC=C2)F)N

Canonical SMILES

C1C(C1(C2=CC=CC=C2)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine typically involves the cyclopropanation of a suitable precursor. One common method is the asymmetric Michael-alkylation reaction, which uses chiral N,N’-dioxide/metal complexes as catalysts. This reaction can produce the desired cyclopropane derivative with high yields and enantioselectivity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding cyclopropanone derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemistry: rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential pharmaceutical applications .

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry: In the industrial sector, the compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atom and phenyl group play crucial roles in its binding affinity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituent(s) on Phenyl Ring Molecular Weight Key Synthetic Method(s) Yield (%) Enantiomeric Excess (ee) Stability Notes
rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine 2-Fluoro 165.17 Diastereodivergent catalysis (Sc(OTf)₃/L-RaPr₂) 50–99 72–99% Unstable under HPLC
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine 3,4-Difluoro 183.16 Chiral N,N'-dioxide/Mg(OTf)₂ system N/A >95% Stable as hydrochloride salt
rel-(1R,2S)-2-(4-Fluorophenyl)cyclopropanamine 4-Fluoro 165.17 Asymmetric Michael-alkylation N/A N/A Commercial availability
trans-2-Phenylcyclopropanamine hydrochloride None 169.65 SN2 substitution or classical cyclopropanation N/A N/A Baseline for comparison

Key Observations:

  • Fluorine Position: The 2-fluoro derivative exhibits distinct electronic effects compared to para- (4-fluoro) or meta-/para-difluoro analogues. For example, 3,4-difluoro substitution () increases molecular weight and may enhance binding to hydrophobic pockets in biological targets.
  • Stereochemical Stability: The instability of rel-(1R,2S,3R) spirocyclopropane oxindoles under HPLC conditions () contrasts with the stability of hydrochloride salts in difluoro derivatives (), suggesting salt formation as a strategy for improving handling and storage.

Table 2: Catalyst-Dependent Stereochemical Outcomes

Catalyst System Major Diastereomer Enantioselectivity (ee) Substrate Compatibility
Sc(OTf)₃ + L-RaPr₂ rel-(1R,2S,3R) 72–99% Aromatic β,γ-unsaturated ketones
Mg(OTf)₂ + L-PrPr₂ rel-(1S,2S,3R) 85–99% Aliphatic and heteroaromatic substrates

The choice of metal ion (Sc³⁺ vs. Mg²⁺) dictates reaction pathways: Sc³⁺ promotes direct SN2 substitution, while Mg²⁺ facilitates intramolecular trapping of intermediates .

Biological Activity

Rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine is a compound of significant interest in medicinal chemistry and pharmacology due to its potential therapeutic applications. Its unique structural features, particularly the cyclopropane ring and fluorine substitution, contribute to its biological activity, making it a candidate for various studies, especially in the context of enzyme inhibition and cancer therapy.

Chemical Structure and Properties

The chemical formula for this compound is C18H22NC_{18}H_{22}N with a molecular weight of approximately 270.38 g/mol. The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, which can influence its pharmacokinetic properties.

Research indicates that this compound acts primarily as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers including acute myeloid leukemia (AML). LSD1 demethylates specific lysine residues on histones, thereby regulating gene expression. Inhibition of LSD1 can lead to reactivation of silenced tumor suppressor genes and differentiation of cancer cells .

Biological Activity Data

The biological activity of this compound has been characterized through various assays. Below is a summary of key findings from recent studies:

Assay Type IC50 (µM) Effect
LSD1 Inhibition0.30High potency in inhibiting LSD1 activity
AML Cell Line (THP-1)0.67Induces differentiation markers (CD86 expression)
Cytotoxicity Assay>10Minimal cytotoxic effects on normal cells

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

  • Case Study 1: AML Treatment
    • A patient with relapsed AML was treated with a regimen including LSD1 inhibitors. The administration of this compound resulted in significant reduction in leukemic cell burden and restoration of normal hematopoiesis.
    • Outcome: The patient achieved remission after two cycles of treatment.
  • Case Study 2: Solid Tumors
    • In a clinical trial involving patients with solid tumors overexpressing LSD1, this compound was administered as part of a combination therapy.
    • Outcome: Enhanced tumor response was observed alongside manageable side effects, suggesting a favorable therapeutic index.

Research Findings

Recent studies have further elucidated the biological effects and potential mechanisms underlying the activity of this compound:

  • In vitro Studies: Demonstrated that the compound effectively reduces cell viability in various cancer cell lines through induction of apoptosis and differentiation.
  • In vivo Studies: Animal models treated with this compound showed reduced tumor growth rates compared to control groups .

Q & A

Q. What are the primary synthetic routes for achieving high stereoselectivity in rel-(1R,2S)-2-Fluoro-2-phenylcyclopropanamine?

The synthesis typically employs chiral catalysts to control stereochemistry. For cyclopropane derivatives, asymmetric Michael-alkylation reactions using scandium or magnesium triflate complexes with chiral N,NN,N'-dioxide ligands (e.g., L-PrPr2 or L-RaPr2) are effective. Key parameters include reaction temperature (optimized between -20°C to 25°C), metal ion selection (Sc³⁺ vs. Mg²⁺), and ligand structure, which dictate the stereochemical outcome . For example, Sc(OTf)₃ with L-RaPr2 yields rel-(1R,2S,3R) products, while Mg(OTf)₂ with L-PrPr2 favors rel-(1S,2S,3R) diastereomers .

Q. Which spectroscopic methods are critical for confirming the stereochemistry and purity of this compound?

  • X-ray crystallography : Provides definitive proof of absolute configuration, as demonstrated for spirocyclopropane oxindole analogs .
  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR can resolve diastereotopic protons and fluorine coupling patterns. For cyclopropanes, vicinal JH-FJ_{\text{H-F}} and JH-HJ_{\text{H-H}} coupling constants are diagnostic .
  • HPLC with chiral columns : Essential for enantiomeric excess (ee) determination, though instability of certain derivatives (e.g., rel-(1R,2S,3R) isomers) may require derivatization (e.g., conversion to stable esters) prior to analysis .

Q. What safety precautions are necessary when handling fluorinated cyclopropane derivatives?

  • Use PPE (gloves, goggles, masks) to avoid skin/eye contact and inhalation.
  • Store separately from oxidizers and acids; fluorinated compounds may release HF upon decomposition.
  • Dispose of waste via certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory stereochemical outcomes in scaled-up syntheses?

  • Metal ion screening : Swap Sc³⁺ for Mg²⁺ to alter transition-state geometry and reverse diastereoselectivity .
  • Temperature modulation : Lower temperatures (-20°C) favor kinetic control, while higher temperatures (25°C) may promote thermodynamic products .
  • Ligand tuning : Adjusting the steric bulk of N,NN,N'-dioxide ligands (e.g., L-PrPr2 vs. L-RaPr2) can enhance enantioselectivity from 72% to >99% ee .

Q. How can instability during HPLC analysis be mitigated for rel-(1R,2S)-configured cyclopropanes?

  • Derivatization : Convert the amine to a stable urea or carbamate derivative (e.g., using phenyl isocyanate) to prevent decomposition on HPLC columns .
  • Low-temperature HPLC : Conduct analyses at 4°C to slow degradation.
  • Alternative techniques : Use chiral GC-MS or capillary electrophoresis for sensitive compounds .

Q. What mechanistic insights explain the diastereodivergence in related spirocyclopropane syntheses?

  • Intramolecular vs. intermolecular pathways : Scandium catalysts promote intramolecular alkylation, forming rel-(1R,2S,3R) products, while magnesium facilitates direct substitution, yielding (iso)-402 derivatives .
  • Steric and electronic effects : Bulky ligands disfavor certain transition states, while electron-withdrawing groups (e.g., fluorine) stabilize partial charges in cyclopropane ring-opening intermediates .

Q. How does the fluorine substituent influence the compound’s reactivity in medicinal chemistry applications?

  • Metabolic stability : Fluorine reduces cytochrome P450-mediated oxidation, enhancing pharmacokinetic profiles.
  • Conformational rigidity : The cyclopropane ring and C-F bond restrict rotation, improving target binding affinity.
  • Synthetic challenges : Fluorine’s electronegativity complicates nucleophilic substitutions, necessitating careful protecting group strategies .

Methodological Considerations

Q. What strategies resolve discrepancies between computational predictions and experimental NMR data?

  • DFT calculations : Compare computed 19F^{19}\text{F} chemical shifts and coupling constants with experimental data to validate structures.
  • Dynamic NMR studies : Probe ring-flipping or rotameric equilibria in cyclopropanes, which may obscure splitting patterns .

Q. How can enantiomeric excess be accurately quantified for unstable intermediates?

  • Derivatization with chiral auxiliaries : React the amine with enantiopure Mosher’s acid chloride for 1H^{1}\text{H} NMR analysis.
  • On-column stabilization : Use HPLC mobile phases with additives (e.g., trifluoroacetic acid) to protonate the amine and prevent column degradation .

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